
2-amino-3-methyl-N-(1-phenylethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-methyl-N-(1-phenylethyl)butanamide, also known as ACPD, is a chemical compound that belongs to the class of amino acid derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. ACPD is a potent agonist of metabotropic glutamate receptors (mGluRs) and has been shown to modulate synaptic transmission and plasticity in the brain.
Mécanisme D'action
2-amino-3-methyl-N-(1-phenylethyl)butanamide acts as a potent agonist of mGluRs, which are G protein-coupled receptors that are widely expressed in the brain. There are eight subtypes of mGluRs, which are classified into three groups based on their sequence homology, signal transduction mechanisms, and pharmacological properties. This compound primarily activates group I mGluRs, which are coupled to the Gq/11 protein and stimulate phospholipase C (PLC) to produce inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum and releases Ca2+ into the cytoplasm, which activates various downstream signaling pathways. DAG activates protein kinase C (PKC), which phosphorylates and modulates the activity of ion channels, receptors, and other proteins.
Biochemical and Physiological Effects:
This compound has been shown to modulate synaptic transmission and plasticity in various brain regions, including the hippocampus, cortex, striatum, and cerebellum. This compound can enhance or suppress synaptic transmission depending on the type of synapse, the subtype of mGluR, and the level of activity. This compound can also induce long-term potentiation (LTP) or long-term depression (LTD) of synaptic transmission, which are cellular models of learning and memory. This compound can modulate the release of neurotransmitters such as glutamate, GABA, and acetylcholine, which can affect the excitability and plasticity of neural circuits.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-3-methyl-N-(1-phenylethyl)butanamide has several advantages as a tool for scientific research. It is a potent and selective agonist of mGluRs, which allows for precise control of receptor activation. This compound is also stable and soluble in water, which facilitates its administration and application. However, there are also some limitations to the use of this compound. This compound can have off-target effects and interact with other receptors or ion channels. This compound can also induce desensitization or internalization of mGluRs, which can affect the duration and magnitude of its effects.
Orientations Futures
There are several future directions for the study of 2-amino-3-methyl-N-(1-phenylethyl)butanamide and mGluRs. One direction is to investigate the role of mGluRs in various neurological disorders and to develop drugs that target mGluRs for therapeutic purposes. Another direction is to explore the interactions between mGluRs and other signaling pathways, such as the dopamine and serotonin systems. A third direction is to develop new tools and techniques to study mGluRs and their downstream signaling pathways, such as optogenetics, chemogenetics, and imaging methods. Overall, the study of this compound and mGluRs has the potential to advance our understanding of the brain and to develop new treatments for neurological disorders.
Méthodes De Synthèse
2-amino-3-methyl-N-(1-phenylethyl)butanamide can be synthesized by the reaction of 2-acetamido-3-methylbutanoyl chloride with phenethylamine. The resulting product can be purified by recrystallization from ethanol. The chemical structure of this compound is shown below:
Applications De Recherche Scientifique
2-amino-3-methyl-N-(1-phenylethyl)butanamide has been widely used in scientific research as a tool to study the role of mGluRs in synaptic transmission and plasticity. It has been shown to modulate the release of neurotransmitters such as glutamate, GABA, and acetylcholine. This compound has also been used to investigate the mechanisms underlying learning and memory, as well as the pathophysiology of various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Propriétés
IUPAC Name |
2-amino-3-methyl-N-(1-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-9(2)12(14)13(16)15-10(3)11-7-5-4-6-8-11/h4-10,12H,14H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMJEJFJDQFSCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

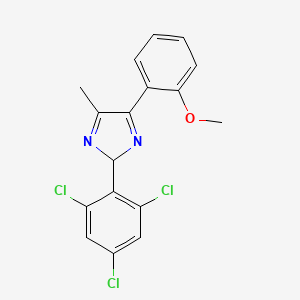
![1-[4-(2-Phenylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2760689.png)
![2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]-N,N-diethylacetamide](/img/structure/B2760690.png)
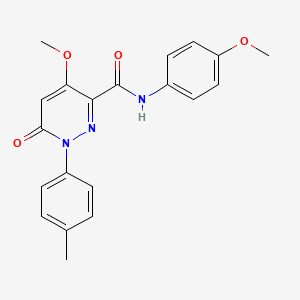
![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2760693.png)
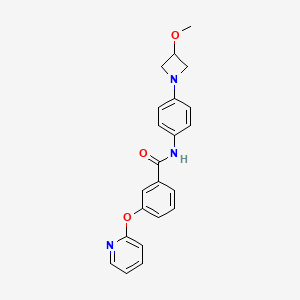
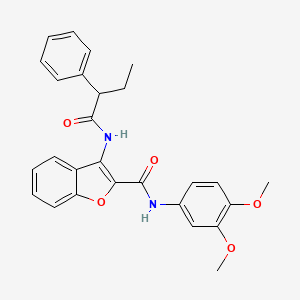
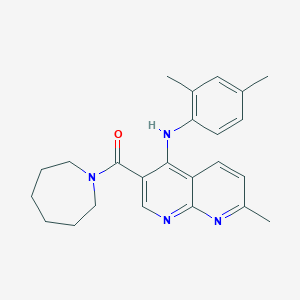
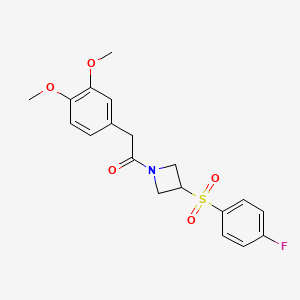
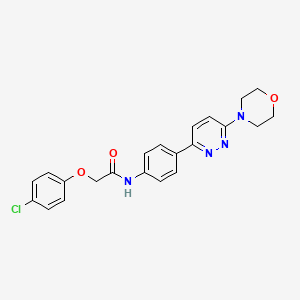
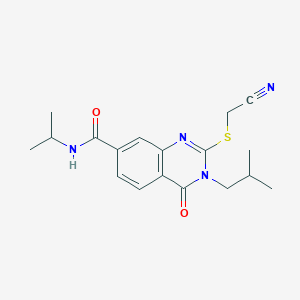
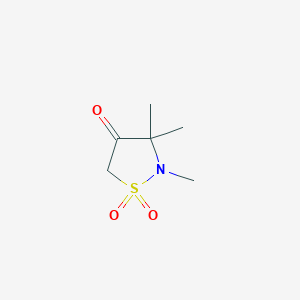
![[1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B2760707.png)
![N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide](/img/structure/B2760709.png)